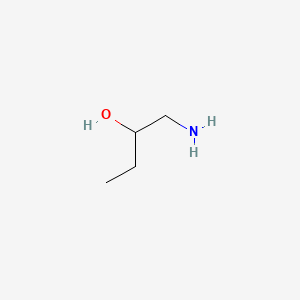

![molecular formula C18H26N2O5 B1205710 1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1205710.png)

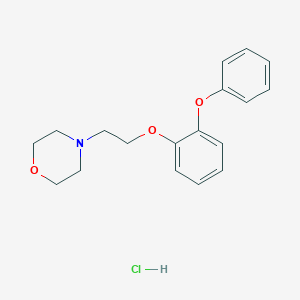

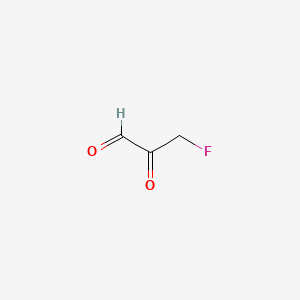

1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[4-carboxy-2-(3-pentylamino)phenyl]-5,5-bis(hydroxymethyl)pyrrolidin-2-one is a member of the class of benzoic acids that is benzoic acid in which the hydrogens at positions 3 and 4 have been replaced by pentan-2-ylamino and 2,2-bis(hydroxymethyl)-5-oxopyrrolidin-1-yl groups, respectively. It is a member of pyrrolidin-2-ones, a secondary amino compound, a member of benzoic acids and a primary alcohol. It derives from a benzoic acid.

Applications De Recherche Scientifique

Influenza Neuraminidase Inhibition

1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one, identified as compound 8, has been recognized as a potent inhibitor of avian influenza A neuraminidase (N9). Remarkably, it inhibits without relying on conventional structures like a basic aliphatic amine or guanidine or a simple N-acetyl grouping, unlike other known potent neuraminidase inhibitors. Compound 8 exhibited effective inhibition against N2NA but was significantly less active against N1NA. Analogues of compound 8, with modifications on the pyrrolidinone ring, were also synthesized and evaluated for their effectiveness against different strains of influenza neuraminidase (Brouillette et al., 2003).

Structural and Spectroscopic Analysis

The compound 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, a biologically significant alkylaminophenol compound, has undergone extensive analysis. This includes structural analysis through FTIR, 1H, 13C NMR, and UV-Vis spectrometry, supplemented by computational spectral studies. The study provided insights into the molecule's electronic and structural properties, like bond lengths and dihedral angles, and explored its quantum chemical characteristics through density functional theory (DFT). The findings indicated a theoretical and experimental harmony in the properties of alkylaminophenol compounds (Ulaş, 2021).

Antimicrobial Activity

A variety of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, synthesized by reacting pyridoxal hydrochloride with different N-arylcyanoacetamides, displayed significant antimicrobial activity. These compounds, after further reactions, demonstrated notable effectiveness against bacterial and fungal strains, with some showing comparable or even superior efficacy to standard drugs (Zhuravel et al., 2005).

Fungicidal Activity

β -Methoxyacrylate derivatives containing the pyrrolidine-2,4-dione moiety were synthesized and their structures confirmed by various spectroscopic methods. These compounds were evaluated for their fungicidal activity against different fungal strains and demonstrated visible fungicidal activity, suggesting potential applications in combating fungal infections (Guihua et al., 2014).

Propriétés

Nom du produit |

1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one |

|---|---|

Formule moléculaire |

C18H26N2O5 |

Poids moléculaire |

350.4 g/mol |

Nom IUPAC |

4-[2,2-bis(hydroxymethyl)-5-oxopyrrolidin-1-yl]-3-(pentan-3-ylamino)benzoic acid |

InChI |

InChI=1S/C18H26N2O5/c1-3-13(4-2)19-14-9-12(17(24)25)5-6-15(14)20-16(23)7-8-18(20,10-21)11-22/h5-6,9,13,19,21-22H,3-4,7-8,10-11H2,1-2H3,(H,24,25) |

Clé InChI |

BNIJJJRESBVRNB-UHFFFAOYSA-N |

SMILES canonique |

CCC(CC)NC1=C(C=CC(=C1)C(=O)O)N2C(=O)CCC2(CO)CO |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

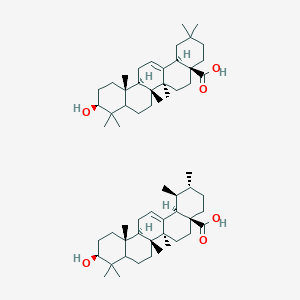

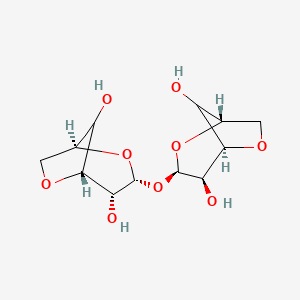

![2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B1205636.png)

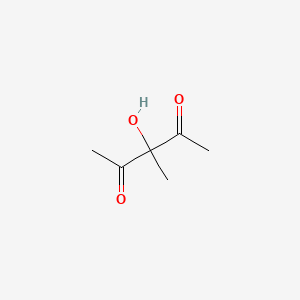

![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid](/img/structure/B1205645.png)